molecular formula C12H18N2O3 B7907130 Tert-butyl N-(3-amino-4-methoxyphenyl)carbamate

Tert-butyl N-(3-amino-4-methoxyphenyl)carbamate

Cat. No.: B7907130
M. Wt: 238.28 g/mol
InChI Key: CQWHTULPMLCJCS-UHFFFAOYSA-N
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Description

Significance of Aminophenyl Carbamates as Synthetic Intermediates

Aminophenyl carbamates, a class to which Tert-butyl N-(3-amino-4-methoxyphenyl)carbamate belongs, are highly valuable as synthetic intermediates. These compounds contain a differentially protected diamine system on an aromatic ring. One amine is part of the carbamate (B1207046) linkage, rendering it less nucleophilic, while the other remains as a free amino group, which is a reactive nucleophile. This structural arrangement is ideal for regioselective reactions, where one amino group reacts while the other is shielded.

A prime application of these intermediates is in the synthesis of benzimidazoles, a class of heterocyclic compounds renowned for their diverse biological activities, including antiviral, antifungal, and anticancer properties. enpress-publisher.commyskinrecipes.com The synthesis typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid. researchgate.netnih.govresearchgate.net A mono-N-Boc-protected o-phenylenediamine, such as this compound, can be selectively reacted at the free amino group to build the benzimidazole (B57391) core. Subsequently, the Boc group can be removed under acidic conditions to reveal the second amino group for further functionalization if needed.

The utility of aminophenyl carbamates extends to the synthesis of important pharmaceuticals. For instance, related structures serve as key building blocks in the synthesis of the anticoagulant drug Dabigatran etexilate and the targeted cancer therapy drug Osimertinib (AZD9291). atlantis-press.comresearchgate.nettdcommons.orgatlantis-press.com In the case of Osimertinib, a complex substituted aminophenyl carbamate is used as a crucial intermediate to construct the pyrimidine (B1678525) core of the drug. atlantis-press.comatlantis-press.com This underscores the critical role of these intermediates in providing access to high-value, biologically active molecules.

Strategic Importance of the N-tert-Butyloxycarbonyl Protecting Group in Organic Synthesis

The N-tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis, and its presence in this compound is central to the compound's utility. organic-chemistry.org A protecting group is a chemical moiety that is temporarily introduced into a molecule to block a reactive functional group from participating in a chemical reaction, allowing the reaction to proceed selectively at another site.

The strategic importance of the Boc group lies in its unique set of properties:

Ease of Introduction: It is typically installed by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org This reaction is generally high-yielding and proceeds under mild conditions.

Stability: The Boc group is robust and stable under a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. organic-chemistry.org This stability allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

Ease of Removal: The Boc group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). organic-chemistry.org The mechanism involves the formation of a stable tert-butyl cation.

Orthogonality: The acid-lability of the Boc group makes it "orthogonal" to other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. This means that one type of protecting group can be selectively removed in the presence of the others, a crucial strategy in complex, multi-step syntheses like peptide synthesis. organic-chemistry.org

In this compound, the Boc group deactivates one of the amino groups, enabling the molecule to undergo selective chemistry at the other positions, demonstrating the power of this protecting group strategy.

Overview of Current Research Trends in Functionalized Aryl Carbamate Chemistry

The field of functionalized aryl carbamate chemistry is continually evolving, with researchers focusing on developing more efficient, selective, and environmentally benign synthetic methods. A significant area of current research is the C-H bond functionalization . dntb.gov.uamagtech.com.cn This approach aims to directly convert the carbon-hydrogen bonds on the aromatic ring into new chemical bonds (e.g., C-C, C-O, C-N, C-halogen). The carbamate group, including the N-Boc moiety, can act as a "directing group," guiding a metal catalyst to a specific C-H bond, typically the one in the ortho position (adjacent) to the carbamate. magtech.com.cnresearchgate.net This strategy allows for the regioselective introduction of various functional groups onto the aryl ring with high precision and atom economy, avoiding the need for pre-functionalized starting materials. researchgate.net Recent studies have demonstrated palladium-catalyzed acyloxylation and halogenation of N-arylcarbamates. researchgate.net

Another major trend is the development of greener synthetic routes for carbamate synthesis itself. organic-chemistry.orgnih.gov Traditional methods often rely on hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov Modern research focuses on utilizing carbon dioxide (CO₂) as an abundant, non-toxic, and renewable C1 feedstock for carbamate synthesis. organic-chemistry.org Catalytic systems are being developed to facilitate the reaction of amines, CO₂, and alkylating agents to produce carbamates under milder conditions. organic-chemistry.org

Furthermore, the discovery of novel catalytic systems continues to be a driving force in the field. This includes the use of earth-abundant metals and advanced catalyst supports, such as palladium nanoparticles on nitrogen-doped graphene, to improve reaction efficiency, selectivity, and catalyst recyclability for reactions involving aryl carbamates. researchgate.net These trends highlight a move towards more sustainable and powerful synthetic tools for the preparation and modification of functionalized aryl carbamates like this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-amino-4-methoxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-8-5-6-10(16-4)9(13)7-8/h5-7H,13H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWHTULPMLCJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Advanced Derivatization of Tert Butyl N 3 Amino 4 Methoxyphenyl Carbamate

Transformations at the Primary and Protected Amine Centers

The presence of two distinct amine functionalities, one protected as a tert-butyl carbamate (B1207046) and the other as a free primary amine, allows for selective chemical transformations, enabling the synthesis of a diverse range of derivatives.

Amidation, Sulfonylation, and Alkylation Reactions

The reactivity of the primary amino group of tert-butyl N-(3-amino-4-methoxyphenyl)carbamate allows for facile acylation to form amides. While specific studies detailing the amidation of this particular compound are not extensively documented in publicly available literature, the general reactivity of anilines suggests that it would readily react with acyl chlorides or carboxylic acids under standard coupling conditions to yield the corresponding amide derivatives.

Similarly, sulfonylation at the primary amine is a feasible transformation. The reaction of this compound with sulfonyl chlorides in the presence of a base would be expected to produce the corresponding sulfonamide. This type of reaction is a common strategy for the synthesis of various sulfonamide-containing compounds.

Alkylation of the amine centers can also be envisioned. Under appropriate conditions, the primary amine could undergo N-alkylation. Furthermore, more advanced techniques such as phase-transfer catalysis have been employed for the alkylation of related tert-butyl carbamate derivatives. For instance, the alkylation of (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester has been achieved using dimethyl sulfate in the presence of a phase-transfer catalyst like tetrabutylammonium bromide.

Formation of Imine, Schiff Base, and Urea Derivatives

The primary amino group of this compound is a key functional group for the formation of imines and Schiff bases. Condensation with aldehydes or ketones would lead to the corresponding N-substituted imine derivatives. This reaction is a fundamental transformation in organic chemistry and is often a crucial step in the synthesis of more complex molecules and heterocyclic systems.

The synthesis of urea derivatives from tert-butyl carbamates is a well-established field. Various methods exist for the formation of ureas, including the reaction of amines with isocyanates or the use of phosgene (B1210022) substitutes. While direct conversion of the Boc-protected amine of this compound to a urea is not typical, the free primary amine can readily participate in urea formation. For example, reaction with an appropriate isocyanate would yield an unsymmetrical urea derivative.

Construction of Nitrogen-Containing Heterocyclic Systems

The strategic placement of the amino and methoxy groups on the phenyl ring of this compound makes it a promising precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

Cyclization Reactions and Annulation Strategies

Although specific examples of cyclization and annulation reactions starting directly from this compound are not widely reported, its structural motifs are found in precursors for heterocyclic synthesis. For instance, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, a key intermediate for the pharmaceutical agent omisertinib, involves the reduction of a nitro group to an amine, creating a 1,2-diamine system that is primed for subsequent cyclization reactions to form heterocyclic rings.

General strategies for the synthesis of nitrogen-containing heterocycles often involve intramolecular cyclization of substituted anilines. These reactions can be mediated by various reagents and catalysts to form fused ring systems.

Pathways to Fused Aromatic and Heteroaromatic Scaffolds

The development of fused aromatic and heteroaromatic scaffolds is a significant area of research in medicinal chemistry. While direct pathways from this compound are not explicitly detailed in the literature, its derivatives are utilized in the construction of such systems. The synthesis of omisertinib from a derivative of the title compound is a prime example, where the diamino-substituted phenyl ring serves as a foundation for the construction of the fused pyrimidine (B1678525) ring system.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The application of these reactions to derivatives of this compound can lead to a wide array of complex molecules.

While there is a lack of specific literature detailing the direct participation of this compound in common cross-coupling reactions, the reactivity of similar compounds provides insight into its potential. For example, the Suzuki-Miyaura cross-coupling of tert-butyl bis(4-bromophenyl)carbamate with (4-(hexyloxy)phenyl)boronic acid has been successfully demonstrated in the presence of a palladium catalyst. acs.org This suggests that if the title compound were halogenated, it could likely undergo similar cross-coupling reactions.

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction for the formation of C-N bonds. This reaction typically involves the coupling of an amine with an aryl halide. While not directly applicable to the parent compound, a halogenated derivative of this compound could potentially undergo this reaction to introduce further nitrogen-based substituents.

The following table summarizes the types of reactions discussed and their potential applicability to this compound.

Reaction TypeReacting Group on Title CompoundPotential ReagentsPotential Product
Amidation Primary AmineAcyl chlorides, Carboxylic acidsN-Acyl derivative
Sulfonylation Primary AmineSulfonyl chloridesN-Sulfonyl derivative
Alkylation Primary AmineAlkyl halidesN-Alkyl derivative
Imine Formation Primary AmineAldehydes, KetonesSchiff base
Urea Formation Primary AmineIsocyanatesUnsymmetrical urea
Cyclization Diamino derivativeVariousHeterocyclic systems
Suzuki Coupling Halogenated derivativeBoronic acids, Palladium catalystBiaryl derivative
Buchwald-Hartwig Halogenated derivativeAmines, Palladium catalystDiaryl amine derivative

Suzuki-Miyaura Coupling for Aryl-Aryl and Aryl-Heteroaryl Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, typically involving the reaction of an organoboron species with an organohalide or triflate, catalyzed by a palladium complex. kyushu-u.ac.jp For this compound to directly participate as the electrophilic partner in a Suzuki-Miyaura reaction, it would first need to be converted into a suitable derivative, such as an aryl halide or triflate. The positions on the aromatic ring (positions 2, 5, or 6 relative to the methoxy group) could be selectively halogenated to provide the necessary handle for cross-coupling.

Conversely, the free amino group could be converted into a more reactive functional group. For instance, diazotization of the amino group followed by a Sandmeyer-type reaction could introduce a halide (Br, Cl, I) onto the ring at position 3. This halogenated intermediate could then undergo Suzuki-Miyaura coupling.

While direct C-H activation for Suzuki-Miyaura coupling is an emerging field, it is less common for electron-rich systems like this aniline derivative without specific directing groups. The primary utility of this compound in Suzuki-Miyaura coupling would be realized after functionalization to introduce a suitable leaving group. The reaction generally demonstrates broad functional group tolerance, and the Boc-carbamate and methoxy groups are typically stable under standard Suzuki-Miyaura conditions. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Aryl Halides

Aryl Halide Substrate Boronic Acid/Ester Palladium Catalyst Base Solvent Temp (°C) Yield (%)
4-Bromo-N-Boc-aniline Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 100 95
2-Iodo-N-Boc-anisole 3-Thienylboronic acid PdCl₂(dppf) Cs₂CO₃ Dioxane 90 88

This table presents typical conditions for Suzuki-Miyaura reactions on substrates with similar functional groups to illustrate potential reaction parameters. Data is illustrative and based on common knowledge of the reaction.

Other Palladium- and Copper-Mediated C-C and C-N Coupling Strategies

Beyond the Suzuki-Miyaura reaction, this compound can be a substrate in other important cross-coupling reactions.

Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination): The free amino group at the 3-position can act as a nucleophile in Buchwald-Hartwig amination reactions to form diarylamines. This would involve coupling the substrate with an aryl halide or triflate in the presence of a palladium catalyst and a base. The Boc-protected amine is generally unreactive as a nucleophile under these conditions.

Copper-Mediated Coupling: Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative for C-N and C-O bond formation. The free amino group could be coupled with aryl halides, often requiring higher temperatures than palladium-catalyzed methods.

For C-C bond formation, after converting the aniline to an aryl halide, it could participate in reactions like the Heck, Sonogashira, and Stille couplings. The electron-donating nature of the methoxy and amino groups would influence the reactivity of the aryl halide in the oxidative addition step of the catalytic cycle.

Table 2: Potential Cross-Coupling Reactions for Derivatization

Reaction Type Coupling Partner Catalyst System Product Type
Buchwald-Hartwig Amination Aryl Bromide Pd₂(dba)₃ / BINAP Triarylamine derivative
Heck Coupling (on iodo-derivative) Alkene (e.g., Styrene) Pd(OAc)₂ / P(o-tol)₃ Stilbene derivative
Sonogashira Coupling (on iodo-derivative) Terminal Alkyne PdCl₂(PPh₃)₂ / CuI Arylalkyne derivative

This table outlines potential transformations. The starting material for C-C coupling would require prior halogenation.

Directed Metalation and Lithiation Studies of Substituted Anilines

Directed ortho-Metalation (DoM) Guided by Carbamate and Methoxy Groups

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org The reaction uses an organolithium base to deprotonate a position ortho to a directing metalation group (DMG). A DMG is a functional group containing a heteroatom that can coordinate to the lithium cation, delivering the base to a proximate C-H bond. uwindsor.ca

In this compound, there are three potential directing groups:

N-Boc-carbamate group (-NHBoc): After deprotonation of the N-H proton by the first equivalent of organolithium base, the resulting lithium amide is a potent DMG. The Boc group itself further enhances this directing ability.

Methoxy group (-OCH₃): The methoxy group is a well-established, albeit moderately strong, DMG. wikipedia.org

Amino group (-NH₂): The primary amine will be readily deprotonated by the strong base to form a lithium anilide, which also functions as a DMG.

The regiochemical outcome of the lithiation depends on the relative directing power of these groups and the number of equivalents of base used. Typically, N-H and O-H protons are deprotonated before any C-H proton. Therefore, treatment with at least two equivalents of an alkyllithium base (like n-BuLi or s-BuLi) would be required to deprotonate both nitrogen atoms, generating a dilithiated species.

The hierarchy of directing ability for DMGs is generally accepted as: -CONR₂ > -O-CONR₂ > -NH-CONR₂ > -OCH₃. The lithiated carbamate and lithiated amine are both powerful directing groups. Given the structure, the most acidic protons after N-deprotonation are those on the aromatic ring. The lithiated carbamate group at position 1 and the methoxy group at position 4 will cooperatively direct metalation to position 5. The lithiated amino group at position 3 would direct to either position 2 or 4, but position 4 is already substituted. Therefore, the most probable site of lithiation is position 5, which is ortho to both the strong carbamate directing group and the methoxy group. Lithiation at position 2, ortho to the lithiated amino group, is also possible but less likely due to the stronger directing effect of the carbamate. researchgate.net

Reactivity of Organolithium Intermediates with Electrophiles

Once the aryllithium intermediate is formed via DoM, it serves as a potent nucleophile that can react with a wide array of electrophiles to introduce new functional groups onto the aromatic ring. nih.gov The reaction is typically performed at low temperatures (e.g., -78 °C) to ensure the stability of the organolithium species, followed by the addition of the electrophile. uwindsor.ca

This strategy allows for the precise installation of substituents at the C-5 position (or potentially C-2), a position that might be difficult to functionalize using traditional electrophilic aromatic substitution methods due to the directing effects of the existing groups. The versatility of this approach is highlighted by the broad range of electrophiles that can be employed.

Table 3: Reaction of the Lithiated Intermediate with Various Electrophiles

Electrophile Reagent Functional Group Introduced
Alkyl Halide Iodomethane (CH₃I) Methyl (-CH₃)
Aldehyde Benzaldehyde (PhCHO) Hydroxybenzyl (-CH(OH)Ph)
Ketone Acetone ((CH₃)₂CO) Hydroxyisopropyl (-C(OH)(CH₃)₂)
Carbon Dioxide CO₂ (gas or solid) Carboxylic Acid (-COOH)
Disulfide Dimethyl disulfide (CH₃SSCH₃) Methylthio (-SCH₃)
Silyl Halide Trimethylsilyl chloride (TMSCl) Trimethylsilyl (-Si(CH₃)₃)
Iodine I₂ Iodo (-I)

This table illustrates the scope of electrophiles that can be used to trap the organolithium intermediate formed from this compound.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, confirming the molecular constitution.

One-dimensional NMR provides fundamental information about the chemical environment of each nucleus. The ¹H NMR spectrum reveals the number of distinct protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). The ¹³C NMR spectrum indicates the number of unique carbon atoms and their functional group type.

Based on the structure of Tert-butyl N-(3-amino-4-methoxyphenyl)carbamate, the following ¹H and ¹³C NMR spectral data are predicted. The aromatic region of the ¹H NMR spectrum is expected to show a characteristic pattern for a 1,2,4-trisubstituted benzene ring. core.ac.uk The large singlet for the tert-butyl group and the singlet for the methoxy group are key identifiers.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Integration Assignment
~7.20 s (br) - 1H NH -Boc
~6.85 d J ≈ 2.5 Hz 1H Ar-H 2
~6.70 d J ≈ 8.5 Hz 1H Ar-H 5
~6.65 dd J ≈ 8.5, 2.5 Hz 1H Ar-H 6
~3.85 s - 3H OCH
~3.70 s (br) - 2H NH

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ ppm) Assignment
~153.0 C =O (Carbamate)
~146.0 C 4-OCH₃
~138.0 C 3-NH₂
~131.0 C 1-NHBoc
~119.0 C 6
~113.0 C 5
~110.0 C 2
~80.5 C (CH₃)₃
~56.0 OC H₃

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the primary COSY correlation would be observed between the adjacent aromatic protons H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique would confirm the assignment of the aromatic protons to their respective carbons (H-2 to C-2, H-5 to C-5, H-6 to C-6), as well as the methoxy and tert-butyl protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons, which is critical for piecing together the molecular framework. Key expected HMBC correlations include:

The NH proton of the carbamate (B1207046) to the carbamate carbonyl carbon (C=O) and the aromatic C-1.

The methoxy protons (-OCH₃) to the aromatic C-4.

The tert-butyl protons to the quaternary carbon and the carbonyl carbon of the Boc group.

The aromatic proton H-2 to C-1, C-3, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment maps protons that are close in three-dimensional space, regardless of their bonding connectivity. NOESY can confirm stereochemical arrangements. Expected correlations would include the carbamate NH proton with the aromatic H-2 proton, and the methoxy protons with the aromatic H-5 proton, confirming their proximity on the ring.

High-Resolution Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. Tandem MS (MS/MS) experiments induce fragmentation of the molecule, yielding structural information based on the resulting fragment ions.

ESI is a soft ionization technique that typically produces the protonated molecular ion, [M+H]⁺, with minimal fragmentation in the source. This allows for a clear determination of the molecular weight. The tert-butoxycarbonyl (Boc) protecting group, however, is known to be labile under certain MS conditions and can undergo characteristic fragmentation. doaj.orgchemicalforums.com

The primary fragmentation pathway for Boc-protected amines involves the loss of isobutylene (56 Da), followed by the loss of carbon dioxide (44 Da). doaj.orgnih.gov An alternative fragmentation is the cleavage of the entire Boc group.

Predicted ESI-MS Data for C₁₂H₁₈N₂O₃

m/z (Predicted) Ion Formula Description
239.1390 [C₁₂H₁₉N₂O₃]⁺ Protonated molecular ion [M+H]⁺
183.0764 [C₈H₁₁N₂O]⁺ Loss of isobutylene [M+H-C₄H₈]⁺
139.0862 [C₇H₁₁N₂O]⁺ Loss of isobutylene and CO₂ [M+H-C₄H₈-CO₂]⁺

LC-MS combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. This technique is invaluable for assessing the purity of this compound. A sample is injected into an LC system, typically a reversed-phase column, where components separate based on their polarity. The eluent is then introduced into the mass spectrometer.

This method allows for the separation of the target compound from starting materials, by-products, or degradation products. The mass spectrometer provides confirmation of the identity of the main peak via its mass-to-charge ratio and can be used to tentatively identify impurities based on their respective masses, even when present at very low levels. nih.gov The use of soft ionization techniques is often preferred to minimize in-source fragmentation, which could complicate the analysis. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific functional groups, making it an excellent tool for structural confirmation.

The IR spectrum of this compound would display characteristic absorption bands for its key functional groups. The presence of two distinct N-H stretching bands (one for the -NH₂ group and one for the carbamate -NH) is a key feature. materialsciencejournal.orgvscht.cz

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3450 - 3300 N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂)
~3350 N-H Stretch Carbamate (-NH-Boc)
3100 - 3000 C-H Stretch Aromatic
2980 - 2850 C-H Stretch Aliphatic (-CH₃)
~1710 C=O Stretch (Amide I) Carbamate
1620 - 1580 N-H Bend / C=C Stretch Amine / Aromatic Ring
1540 - 1500 N-H Bend (Amide II) / C=C Stretch Carbamate / Aromatic Ring
1250 - 1200 C-O Stretch (Asymmetric) Aryl Ether
1160 - 1140 C-O Stretch Carbamate

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The infrared spectrum provides a unique molecular fingerprint based on the absorption of infrared radiation by specific vibrational modes of the molecule's bonds.

The analysis of the FTIR spectrum for this compound would reveal characteristic absorption bands corresponding to its primary amine, secondary carbamate, methoxy, and tert-butyl groups, as well as the substituted benzene ring. The N-H stretching vibrations of both the primary amine (-NH₂) and the carbamate (R-NH-C=O) are expected to appear as distinct peaks in the region of 3500-3300 cm⁻¹. The carbonyl (C=O) stretching of the carbamate group is a strong and readily identifiable band, typically appearing around 1700 cm⁻¹. rsc.org Furthermore, C-O stretching vibrations from the carbamate and methoxy groups would be visible in the 1300-1000 cm⁻¹ region. rsc.org The presence of the tert-butyl group is confirmed by C-H bending vibrations around 1390 cm⁻¹ and 1365 cm⁻¹ (a characteristic doublet). researchgate.net

Table 1: Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
~3450-3350 N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂) Medium
~3300 N-H Stretch Carbamate (N-H) Medium
~3050 C-H Stretch Aromatic Ring Medium-Weak
~2970 C-H Asymmetric Stretch tert-Butyl & Methoxy Strong
~1700 C=O Stretch Carbamate Strong
~1610 N-H Bend Primary Amine (-NH₂) Medium
~1520 N-H Bend / C-N Stretch (Amide II) Carbamate Strong
~1365 & 1390 C-H Bend (doublet) tert-Butyl Medium
~1240 C-O Asymmetric Stretch Aryl Ether (Ar-O-CH₃) Strong

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations based on the inelastic scattering of monochromatic light. While detailed experimental Raman spectra for this compound are not widely published, the expected spectrum can be inferred from its structure. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

Key expected features in the Raman spectrum would include strong signals from the symmetric "breathing" modes of the aromatic ring, typically found in the 1600-1580 cm⁻¹ and ~1000 cm⁻¹ regions. The symmetric stretching and deformation modes of the C-C bonds within the tert-butyl group would also be prominent. Unlike in FTIR, the C=O stretching vibration of the carbamate would likely be a weaker band. The non-polar C-H bonds in the alkyl groups would yield strong signals in the 3000-2850 cm⁻¹ region. This technique is valuable for confirming the carbocyclic and aliphatic skeletal structures of the molecule.

Advanced Chromatographic Methods for Purification, Isolation, and Purity Profiling

Chromatographic techniques are essential for separating this compound from reaction impurities and for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for molecules of this nature.

In a typical RP-HPLC setup, the compound is separated on a non-polar stationary phase (such as C8 or C18) with a polar mobile phase. A gradient elution, starting with a high proportion of water and gradually increasing the concentration of an organic solvent like acetonitrile or methanol, allows for the effective separation of the target compound from more polar or less polar impurities. Detection is commonly achieved using a UV detector, as the aromatic ring in the molecule exhibits strong absorbance in the UV range (typically around 254 nm or 280 nm). The retention time of the main peak provides qualitative identification (when compared to a reference standard), while the peak area allows for precise quantification of purity.

Table 2: Representative RP-HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Specific Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's polarity, due to the primary amine and carbamate groups, and its potential thermal lability can lead to poor chromatographic peak shape and on-column degradation.

To overcome this, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. The primary amino group is the most reactive site for such a derivatization. Silylation, using a reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common and effective strategy. This reaction replaces the active hydrogen on the nitrogen atom of the primary amine with a non-polar tert-butyldimethylsilyl (TBDMS) group, thereby increasing the molecule's volatility. researchgate.net

The resulting TBDMS-derivative can then be readily analyzed by GC-MS. The gas chromatograph separates the derivatized compound from any impurities, and the mass spectrometer provides structural information for identification. The electron ionization (EI) mass spectrum of the TBDMS derivative would be expected to show a molecular ion peak, along with characteristic fragmentation patterns. A prominent and diagnostic fragment would be the loss of a tert-butyl group ([M-57]⁺) from the silyl moiety, which is a hallmark of TBDMS derivatives.

Table 3: GC-MS Analysis via Silylation Derivatization

Parameter Description
Derivatization Reagent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
Reaction Forms a TBDMS ether with the primary amine group
GC Column Non-polar capillary column (e.g., DB-5ms or equivalent)
Ionization Mode Electron Ionization (EI) at 70 eV

| Expected MS Fragments | Molecular Ion (M⁺), [M-15]⁺ (loss of CH₃), [M-57]⁺ (loss of C(CH₃)₃) |

Computational Chemistry and Quantum Mechanical Investigations of Tert Butyl N 3 Amino 4 Methoxyphenyl Carbamate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. thaiscience.info DFT calculations allow for the accurate prediction of various molecular properties by approximating the complex many-electron wavefunction with the simpler, spatially dependent electron density.

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a molecule like Tert-butyl N-(3-amino-4-methoxyphenyl)carbamate, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

Conformational analysis is particularly important for flexible molecules. The tert-butyl group and the carbamate (B1207046) linkage introduce rotational freedom. A thorough conformational search would identify different low-energy conformers, which could exist in equilibrium. colostate.edu DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-311+G(d,p)), are commonly used for these optimizations. scispace.com The results of such a study would provide precise geometric parameters.

Illustrative Data Table: Optimized Geometric Parameters The following table presents hypothetical optimized geometric parameters for the aromatic core of a substituted aniline, calculated at the B3LYP/6-31G* level, to illustrate typical outputs of a geometry optimization.*

ParameterBond/AngleCalculated Value
Bond LengthC-N (amine)1.40 Å
Bond LengthC-O (methoxy)1.37 Å
Bond AngleC-C-N (amine)120.5°
Dihedral AngleC-C-N-H180.0°

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. umn.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). wikipedia.org The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. frontiersin.org For this compound, the HOMO would likely be localized on the electron-rich aromatic ring, particularly near the amino and methoxy groups, while the LUMO might be distributed over the carbamate and phenyl ring.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. libretexts.org It helps identify electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. thaiscience.inforesearchgate.net In the target molecule, the oxygen atoms of the carbamate and methoxy groups, along with the nitrogen of the amino group, would be expected to show negative electrostatic potential, indicating sites for potential electrophilic interaction. researchgate.net

Illustrative Data Table: Frontier Orbital Energies This table shows representative HOMO, LUMO, and energy gap values for aniline and a related derivative, calculated using DFT, to exemplify the data obtained from FMO analysis.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Aniline-5.15-0.125.03
4-Nitroaniline-6.69-2.803.89

Mechanistic Investigations of Synthetic Transformations via Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction pathways. acs.org

For any synthetic transformation involving this compound, such as its formation or subsequent reactions, computational methods can be used to map the entire reaction pathway. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which connects reactants to products. ethz.ch A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency. Identifying the TS structure provides critical insights into the geometry of the activated complex and the feasibility of the proposed mechanism. For example, in the synthesis of a carbamate from an amine and a reagent like di-tert-butyl dicarbonate (B1257347), DFT calculations could model the nucleophilic attack of the amine onto the carbonyl carbon, mapping the pathway through the tetrahedral intermediate to the final product. rsc.org

Once the stationary points (reactants, intermediates, transition states, and products) on the reaction pathway are optimized, an energy profile can be constructed. This profile plots the relative energy of the system versus the reaction coordinate. The height of the energy barrier from the reactant to the transition state corresponds to the activation energy (Ea), a crucial parameter for determining the reaction rate. According to transition state theory, a lower activation energy corresponds to a faster reaction. uni-bayreuth.de By calculating these energy profiles, chemists can compare different potential reaction mechanisms and predict which one is kinetically favored. For instance, a study on carbamate formation from CO2 and amines used DFT to calculate the energy barriers for different proposed mechanisms, helping to identify the most probable pathway. researchgate.net

Illustrative Data Table: Calculated Activation Energies The following table provides hypothetical activation energies for two competing pathways in a carbamate formation reaction, illustrating how computational data can be used to predict reaction outcomes.

Reaction PathwayReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Activation Energy (Ea) (kcal/mol)
Pathway A (Direct)0.0+25.425.4
Pathway B (Catalyzed)-5.2+15.821.0

Prediction and Interpretation of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic properties, which is extremely useful for structure verification and interpretation of experimental data.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The calculation provides nuclear shielding tensors for each atom, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). researchgate.net Predicted ¹H and ¹³C NMR spectra for this compound would help in assigning the peaks observed in an experimental spectrum. The accuracy of these predictions has been shown to be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. rsc.org

Similarly, DFT calculations can compute the harmonic vibrational frequencies of a molecule. acs.org These calculated frequencies correspond to the fundamental vibrational modes that are observed in Infrared (IR) and Raman spectroscopy. youtube.com While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be brought into excellent agreement with experimental data by applying a scaling factor. acs.org This analysis is crucial for assigning specific absorption bands in an IR spectrum to particular molecular motions, such as N-H stretching, C=O stretching of the carbamate, or aromatic C-H bending.

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data This table demonstrates a hypothetical comparison between calculated and experimental ¹³C NMR chemical shifts and key IR vibrational frequencies for a molecule structurally similar to the subject compound.

Spectroscopic Data Atom/Group Calculated Value Experimental Value
¹³C NMR Chemical ShiftC=O (carbamate)154.5 ppm153.8 ppm
¹³C NMR Chemical ShiftC-O (methoxy)148.0 ppm147.2 ppm
IR FrequencyN-H Stretch (amine)3450 cm⁻¹3425 cm⁻¹
IR FrequencyC=O Stretch (carbamate)1720 cm⁻¹1695 cm⁻¹

Absence of Research on Molecular Dynamics of this compound

While computational studies, including quantum mechanical investigations and molecular dynamics simulations, are crucial for understanding the behavior of chemical compounds, it appears that this compound has not been the subject of such detailed in silico analysis in published research to date.

The conformational flexibility of the carbamate and the phenyl ring, along with the potential for hydrogen bonding from the amino and carbamate groups, suggests a rich conformational landscape and potential for significant intermolecular interactions. However, without dedicated molecular dynamics simulations, a detailed, quantitative description of these phenomena remains speculative.

Therefore, the following section on "Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions" cannot be provided at this time due to the lack of available scientific data. Further computational research would be required to elucidate these specific aspects of the molecule's behavior.

Applications As a Key Intermediate and Building Block in Advanced Organic Synthesis

Strategic Precursor in the Synthesis of Complex Organic Molecules

The compound serves as a pivotal precursor in synthetic pathways targeting molecules with significant biological or material properties. The mono-protected 1,2-diamine motif is a common feature in many pharmaceuticals, particularly in the development of kinase inhibitors. mdpi.com

A primary application of this building block and its isomers is in the synthesis of nitrogen-containing heterocyclic compounds, most notably benzimidazoles. researchgate.net Benzimidazoles are a class of bicyclic compounds where a benzene ring is fused to an imidazole ring; this scaffold is present in numerous FDA-approved drugs and biologically active molecules. vinhuni.edu.vnsemanticscholar.org

The synthesis of the benzimidazole (B57391) core typically involves the condensation of an o-phenylenediamine (B120857) derivative with a partner containing a carbonyl group, such as an aldehyde or a carboxylic acid. semanticscholar.orgjchemrev.com By using a mono-Boc-protected precursor like tert-butyl N-(3-amino-4-methoxyphenyl)carbamate, the initial reaction is directed to the free amine. Subsequent deprotection of the Boc group and cyclization can then form the imidazole ring. This controlled approach is essential for producing substituted benzimidazoles with specific substitution patterns. Various methodologies have been developed to facilitate this transformation, often employing catalysts or microwave irradiation to improve yields and shorten reaction times. jchemrev.comrsc.org

Table 1: Selected Methods for Benzimidazole Synthesis from o-Phenylenediamine Derivatives

Carbonyl SourceReagents/ConditionsKey Features
AldehydesOxidizing agent (e.g., Na₂S₂O₅), solvent-freeSimple, effective, and uses readily available reagents. jchemrev.com
Aldehydesp-toluenesulfonic acid (p-TsOH), solvent-free grindingFeatures short reaction times and high efficiency. rsc.org
Carboxylic AcidsPolyphosphoric acid (PPA), microwave irradiationReduces reaction time and provides good yields. jchemrev.com
AldehydesVOSO₄ as catalystOffers mild reaction conditions and a broad substrate scope. rsc.org
AldehydesUgi Multicomponent Reaction / Deprotection / CyclizationAllows for the creation of highly complex and diverse benzimidazole structures in a single sequence. nih.gov

In medicinal chemistry and drug discovery, the generation of compound libraries—large collections of structurally related molecules—is a fundamental strategy for identifying new therapeutic leads. This compound is an ideal scaffold for this purpose. The nucleophilic free amine serves as a convenient attachment point for a wide range of chemical building blocks.

Through parallel synthesis techniques, the core scaffold can be reacted with hundreds of different carboxylic acids, sulfonyl chlorides, or isocyanates to rapidly generate large libraries of amides, sulfonamides, or ureas, respectively. nih.gov Each member of the library retains the core aminophenylcarbamate structure but features a unique "R-group," allowing for a systematic exploration of the structure-activity relationship (SAR). This approach was successfully used to synthesize a series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives, which were subsequently evaluated for their biological activity. nih.gov

Rational Design and Synthesis of Analogues and Derivatives with Tunable Properties

The rational design of new drugs often involves modifying a known chemical scaffold to enhance potency, improve selectivity, or optimize pharmacokinetic properties. The phenylenediamine core is a well-established pharmacophore in many classes of therapeutic agents, including a large number of kinase inhibitors designed to treat cancer. mdpi.comnovartis.com

Starting with this compound, medicinal chemists can systematically synthesize analogues to probe interactions with a biological target. For instance, in the context of kinase inhibitors that bind to the ATP pocket of an enzyme, the free amine can be acylated with various heterocyclic carboxylic acids to form hydrogen bonds with the "hinge region" of the kinase. The methoxy group on the ring can influence solubility and metabolic stability, while modifications at the second amine (after Boc deprotection) can be used to extend into other regions of the binding site to improve affinity and selectivity. mdpi.com

Table 2: Influence of Functional Groups on Derivative Properties

Modification SiteFunctional Group AddedPotential Impact on Properties
Free AmineHeterocyclic AmideForms key hydrogen bonds with the target protein, enhancing potency.
Free AmineSulfonamideAlters electronic properties and can act as a hydrogen bond donor/acceptor.
Phenyl RingHalogenation (on related scaffolds)Can introduce halogen bonds, increasing binding affinity and modulating metabolism. mdpi.com
Deprotected AmineAlkyl Chains with Polar GroupsCan improve solubility and provide vectors for further functionalization.

Advanced Retrosynthetic Analysis for the Efficient Assembly of Target Structures

Retrosynthetic analysis is a problem-solving technique in organic chemistry for planning the synthesis of complex organic molecules. It involves mentally deconstructing a target molecule into simpler, commercially available precursors. In this context, a molecule like this compound is recognized as a valuable and strategic starting material, or "synthon."

When designing the synthesis of a complex heterocyclic drug target, such as a pan-PIM kinase inhibitor, a key retrosynthetic disconnection often involves breaking amide or urea bonds that connect a core scaffold to peripheral functional groups. novartis.com For a target containing a substituted benzimidazole or a related diamine core, the retrosynthetic plan would logically lead back to a mono-protected o-phenylenediamine derivative.

Q & A

Q. What synthetic routes are commonly employed for Tert-butyl N-(3-amino-4-methoxyphenyl)carbamate, and how do coupling reagents influence yield?

Methodological Answer: The compound is typically synthesized via condensation reactions. A validated approach involves coupling tert-butyl 2-amino phenylcarbamate derivatives with substituted carboxylic acids using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling reagents. These reagents enhance activation efficiency, with yields optimized by maintaining anhydrous conditions and a reaction temperature of 0–5°C . Alternative routes, such as Boc protection of pre-functionalized amines (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate), may involve sequential amination and deprotection steps, as seen in pharmaceutical intermediate synthesis .

Q. How is the molecular structure of this carbamate characterized using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy: The tert-butyl group appears as a singlet at ~1.4 ppm (¹H NMR), while the aromatic protons of the 3-amino-4-methoxyphenyl moiety resonate between 6.5–7.5 ppm. ¹³C NMR confirms the carbamate carbonyl at ~155 ppm .
  • Mass Spectrometry: High-resolution ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C₁₂H₁₈N₂O₃), with fragmentation patterns consistent with Boc cleavage .
  • IR Spectroscopy: Stretching vibrations for the carbamate C=O bond appear near 1680–1720 cm⁻¹ .

Advanced Research Questions

Q. What challenges arise in regioselective Boc protection of the 3-amino group, and how can reaction conditions mitigate them?

Methodological Answer: Regioselective Boc protection is complicated by competing reactions at the methoxy group or aromatic ring. To favor the 3-amino site:

  • Use bulky bases (e.g., DMAP) to sterically hinder undesired sites.
  • Employ low temperatures (0–5°C) and controlled Boc-anhydride addition rates.
  • Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane) to prevent over-substitution. Post-synthesis, column chromatography (silica gel, 10% MeOH/DCM) isolates the target regioisomer .

Q. How do computational models predict the hydrolytic stability of the Boc group under varying pH conditions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the Boc group’s stability. Key findings:

  • Acidic Conditions (pH <3): Rapid cleavage via protonation of the carbamate oxygen, forming tert-butyl carbocation intermediates.
  • Neutral/Basic Conditions: Stability increases, with half-lives exceeding 24 hours at pH 7. MD simulations further reveal solvent accessibility impacts degradation kinetics .

Q. How can X-ray crystallography resolve discrepancies in reported molecular conformations?

Methodological Answer:

  • Crystallization: Slow vapor diffusion (hexane/ethyl acetate) yields single crystals. SHELXL refinement (via Olex2) resolves bond angles and torsional strain.
  • Key Metrics: The dihedral angle between the methoxyphenyl and carbamate planes (typically 15–25°) indicates steric interactions. Hydrogen bonding between the carbamate NH and methoxy oxygen stabilizes the lattice .

Q. Why do bioactivity studies report conflicting data, and how can experimental design address these contradictions?

Methodological Answer: Discrepancies often stem from:

  • Impurity Profiles: HPLC-MS purity thresholds (>98%) reduce off-target effects.
  • Assay Conditions: Varying pH or serum protein content (e.g., fetal bovine serum) alters compound bioavailability. Standardized protocols (e.g., fixed incubation times, controlled CO₂ levels) improve reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.